-Bromoanthracene is a valuable precursor for the synthesis of various organic compounds due to the presence of the reactive bromine atom and the aromatic ring system. Researchers utilize it in:
The photophysical properties of 1-bromoanthracene make it a potential candidate for various applications in material science, including:
-Bromoanthracene serves as a model compound for studying various scientific phenomena, including:
1-Bromoanthracene is an organic compound with the molecular formula and a molecular weight of 257.13 g/mol. It is a derivative of anthracene, characterized by the substitution of a bromine atom at the first position of the anthracene structure. This compound typically appears as a solid at room temperature and is known for its crystalline form. The presence of the bromine atom not only influences its physical properties but also its reactivity in various chemical processes .
Research indicates that 1-bromoanthracene exhibits biological activity, particularly in terms of its potential as a photodynamic therapy agent. Its ability to generate reactive oxygen species upon irradiation makes it a candidate for applications in cancer treatment. Additionally, studies have shown that halogenated anthracenes may have antimicrobial properties, although specific data on 1-bromoanthracene is limited .
Several methods exist for synthesizing 1-bromoanthracene:
1-Bromoanthracene has various applications in different fields:
Studies have explored the interactions of 1-bromoanthracene with various biological and chemical systems. Notably, its interactions with nucleophiles have been examined to understand its reactivity patterns. Additionally, research into its photophysical properties has provided insights into how it behaves under UV light exposure, which is crucial for its application in photodynamic therapy .
1-Bromoanthracene is part of a broader family of bromo-substituted anthracenes. Here are some similar compounds along with their unique characteristics:
Compound | Molecular Formula | Unique Characteristics |
---|---|---|
2-Bromoanthracene | Bromine at the second position; different reactivity pattern compared to 1-bromo derivative. | |
9-Bromoanthracene | Bromination at the ninth position; often used in polymer chemistry. | |
Anthracene | Parent compound without halogen substitution; serves as a base for brominated derivatives. | |
1-Chloroanthracene | Chlorine instead of bromine; different electronic properties and reactivity. |
Each of these compounds exhibits unique properties and reactivities due to their structural differences, making them suitable for specific applications in organic synthesis and materials science.
The thermodynamic properties of 1-bromoanthracene reflect the influence of both the extended aromatic system and the halogen substitution. The compound exhibits a molecular weight of 257.13 grams per mole [2] [3] [4], establishing it as a moderately heavy organic molecule within the polycyclic aromatic hydrocarbon family.
The melting point of 1-bromoanthracene has been consistently reported across multiple sources as falling within the range of 98-102°C [4] [5] [6]. This relatively high melting point reflects the planar aromatic structure that facilitates strong intermolecular π-π stacking interactions, enhanced by the presence of the bromine substituent. The predicted boiling point, calculated through computational modeling, is 389.7±11.0°C [5] [6] [7], significantly elevated compared to simpler aromatic compounds due to the extended conjugated system and increased molecular weight.
Density measurements indicate a predicted value of 1.479±0.06 grams per cubic centimeter [5] [6], which is substantially higher than typical aromatic hydrocarbons due to the heavy bromine atom. This density places 1-bromoanthracene in the category of dense organic compounds, affecting its handling and purification characteristics.
Property | Value | Temperature/Conditions |
---|---|---|
Melting Point | 98-102°C [4] [5] | Standard atmospheric pressure |
Boiling Point (predicted) | 389.7±11.0°C [5] [6] | 760 mmHg |
Density (predicted) | 1.479±0.06 g/cm³ [5] [6] | 20°C |
Molecular Weight | 257.13 g/mol [2] [3] [4] | - |
Vapor Pressure | Very low at 25°C [7] | Estimated <0.1 mmHg |
Solubility characteristics demonstrate the hydrophobic nature typical of polycyclic aromatic hydrocarbons. 1-Bromoanthracene exhibits complete insolubility in water [8], as expected for a large aromatic system with minimal polar character. However, the compound shows good solubility in organic solvents including chloroform, dichloromethane, and acetone [9]. This solubility pattern reflects the compound's nonpolar character and its compatibility with organic reaction media commonly used in synthetic applications.
The thermal stability of 1-bromoanthracene requires careful consideration of storage conditions. The compound demonstrates sensitivity to light and air [4], necessitating storage under inert atmospheric conditions at temperatures below 15°C to prevent degradation. These stability requirements reflect the susceptibility of the aromatic system to photochemical reactions and potential oxidative processes that can occur in the presence of atmospheric oxygen.
Comparative studies with related bromoanthracene isomers reveal interesting thermodynamic relationships. Research on anthracene and bromoanthracene mixtures has demonstrated complex phase behavior, with 1-bromoanthracene systems showing different thermodynamic properties compared to the 2-bromoanthracene and 9-bromoanthracene analogs [10] [11]. These studies indicate that the position of halogen substitution significantly influences the intermolecular interactions and resulting thermodynamic parameters.
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of 1-bromoanthracene through both proton and carbon-13 measurements. The ¹H nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the 7-9 parts per million region, corresponding to the eight remaining aromatic hydrogens on the anthracene framework [12] [13]. The substitution pattern results in a complex multipicity pattern that reflects the reduced symmetry compared to unsubstituted anthracene.
The chemical shift values and coupling patterns in the ¹H nuclear magnetic resonance spectrum provide insight into the electronic environment surrounding each proton position. Protons ortho to the bromine substituent experience deshielding effects due to the electron-withdrawing nature of the halogen, while more distant protons maintain chemical shifts similar to those observed in anthracene itself [12]. Coupling constants between adjacent aromatic protons typically fall in the range of 7-8 hertz for ortho coupling and 1-2 hertz for meta coupling [14] [15].
¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with particular attention to the carbon bearing the bromine substituent [16] [17]. This carbon typically appears in the 120-130 parts per million region with reduced intensity due to quadrupolar relaxation effects from the bromine nucleus [18]. The remaining aromatic carbons appear in the characteristic aromatic region of 120-140 parts per million, with fine splitting patterns reflecting the reduced molecular symmetry.
Nuclear Magnetic Resonance Parameter | Value/Range | Assignment |
---|---|---|
¹H Chemical Shifts | 7-9 ppm [12] | Aromatic protons (8H total) |
¹³C Chemical Shifts | 120-140 ppm [16] | Aromatic carbons |
¹³C-Br Coupling | 40-150 Hz [18] | Direct ¹³C-Br interaction |
Ortho Coupling | 7-8 Hz [14] | Adjacent aromatic protons |
Meta Coupling | 1-2 Hz [14] | Meta-related protons |
Mass spectrometry of 1-bromoanthracene exhibits characteristic fragmentation patterns that confirm both the molecular structure and the presence of bromine [19] [20]. The molecular ion appears as a doublet at mass-to-charge ratios of 255 and 257, reflecting the natural isotope abundance of ⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio [19] [21]. This isotopic pattern serves as a diagnostic feature for bromine-containing compounds in mass spectrometric analysis.
The fragmentation pattern typically involves loss of the bromine radical to generate the anthracenyl cation at mass-to-charge ratios of 176 and 178 [20] [21]. Additional fragmentation may occur through various aromatic ring cleavage processes, though these are generally less prominent than the initial bromine loss. The base peak often corresponds to stable aromatic cation fragments that retain significant conjugation within the remaining ring system.
Advanced spectroscopic techniques including two-dimensional nuclear magnetic resonance methods can provide additional structural confirmation through correlation of proton and carbon signals. These methods are particularly valuable for confirming the regioselectivity of substitution and distinguishing 1-bromoanthracene from other positional isomers [12].
The electronic structure of 1-bromoanthracene has been extensively studied through both experimental and computational approaches, revealing the perturbation introduced by halogen substitution on the anthracene π-electron system [12] [22]. Computational modeling using density functional theory methods provides detailed insight into the molecular orbital structure and electronic properties that govern the compound's chemical reactivity.
High-level quantum chemical calculations demonstrate that the ground state electronic configuration of 1-bromoanthracene maintains the planar geometry characteristic of anthracene, with minimal geometric distortion introduced by the bromine substituent [12]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly affected by the electron-withdrawing bromine atom, resulting in altered electronic properties compared to the parent hydrocarbon.
The bromine substituent introduces both inductive and mesomeric effects that influence the electron density distribution throughout the aromatic system [12] [23]. The electron-withdrawing inductive effect of bromine reduces electron density on the aromatic ring, while weak π-donation from bromine lone pairs provides a competing mesomeric contribution. The net effect typically results in electron withdrawal from the aromatic system, influencing both reactivity and spectroscopic properties.
Computational studies of the frontier molecular orbitals reveal that bromine substitution primarily affects the highest occupied molecular orbital energy, with less perturbation of the lowest unoccupied molecular orbital [22]. This asymmetric effect on the frontier orbitals influences both the compound's photophysical properties and its behavior in electron transfer processes.
Electronic Property | Calculated Value | Method/Reference |
---|---|---|
Ground State Geometry | Planar [12] | Density Functional Theory |
Highest Occupied Molecular Orbital Energy | Lowered vs anthracene [23] | Computational modeling |
Electron Density Distribution | Reduced on ring system [12] | Electronic structure calculations |
Dipole Moment | Enhanced vs anthracene [22] | Quantum chemical methods |
Photoelectron spectroscopy studies provide experimental validation of computational predictions regarding the electronic structure [12]. These measurements confirm the energy ordering of molecular orbitals and the magnitude of orbital energy shifts introduced by bromine substitution. The electron affinity and ionization potential values determined through photoelectron spectroscopy align well with computational predictions.
Time-dependent density functional theory calculations predict the electronic absorption spectrum and provide assignment of electronic transitions [12]. These calculations successfully reproduce the observed bathochromic shift in the ultraviolet absorption spectrum compared to anthracene, confirming the accuracy of the computational models for describing excited state properties.
Molecular dynamics simulations reveal the conformational flexibility and intermolecular interactions that influence the compound's physical properties [22]. These studies demonstrate that 1-bromoanthracene maintains rigidity in the aromatic framework while exhibiting thermal motion consistent with the crystalline melting point and solution behavior.
The reactivity of 1-bromoanthracene in electrophilic aromatic substitution reactions reflects the combined influence of the anthracene π-system and the directing effects of the bromine substituent [24] [25] [26]. Understanding this reactivity pattern is crucial for synthetic applications and for predicting the compound's behavior under various reaction conditions.
Bromine serves as a meta-directing deactivating group in electrophilic aromatic substitution reactions due to its electron-withdrawing inductive effect [24] [27] [28]. This deactivation results from the reduction in electron density within the aromatic system, making the ring less nucleophilic toward electrophilic reagents. The magnitude of deactivation is moderate compared to strongly electron-withdrawing groups, allowing substitution reactions to proceed under appropriate conditions.
The regioselectivity of electrophilic substitution on 1-bromoanthracene follows predictable patterns based on electronic and steric factors [25] [29]. Positions meta to the existing bromine substituent are favored for further substitution, while ortho and para positions are disfavored due to the electron-withdrawing effect. However, the anthracene framework introduces additional complexity through extended conjugation effects that can influence the relative reactivity of different positions.
Reaction Type | Relative Rate | Primary Products | Reaction Conditions |
---|---|---|---|
Nitration | Reduced vs anthracene [24] | Meta-substituted products | Concentrated nitric acid/sulfuric acid |
Halogenation | Moderate reactivity [29] [26] | Meta-dihalogenated products | Halogen/Lewis acid catalyst |
Friedel-Crafts Acylation | Slow [25] | Meta-acylated products | Acyl chloride/aluminum chloride |
Sulfonation | Reduced rate [24] | Meta-sulfonated products | Sulfuric acid/elevated temperature |
The mechanism of electrophilic aromatic substitution on 1-bromoanthracene follows the classic two-step pathway involving initial electrophile attack to form a carbocation intermediate, followed by proton elimination to restore aromaticity [25] [29] [26]. The carbocation intermediate formed during substitution is stabilized by resonance delocalization within the anthracene framework, though this stabilization is reduced compared to unsubstituted anthracene due to the electron-withdrawing bromine substituent.
Computational modeling of electrophilic substitution transition states provides quantitative insight into the activation barriers and regioselectivity patterns [30] [31]. These calculations confirm that meta positions relative to the bromine substituent exhibit the lowest activation energies for electrophile attack, consistent with experimental observations of product distributions.
The anthracene framework introduces unique considerations for electrophilic substitution compared to simple monosubstituted benzenes. The extended π-system provides additional sites for potential electrophile attack, and the relative reactivity of different positions depends on both the directing effects of bromine and the intrinsic electronic properties of the anthracene system [12] [23].
Competitive substitution studies demonstrate that 1-bromoanthracene reacts more slowly than anthracene but faster than other deactivated aromatic systems [28]. This intermediate reactivity reflects the balance between the deactivating effect of bromine and the enhanced reactivity of the anthracene π-system compared to benzene.
Special considerations apply to reactions involving very strong electrophiles or harsh reaction conditions, where multiple substitution or side reactions may occur [24] [26]. The stability of the anthracene framework under these conditions depends on factors including temperature, reaction time, and the nature of the electrophilic reagent employed.